molecular formula C13H8N2O6 B12467008 2',4-Dinitrobiphenyl-2-carboxylic acid

2',4-Dinitrobiphenyl-2-carboxylic acid

Cat. No.: B12467008
M. Wt: 288.21 g/mol
InChI Key: BAXAMZOCXMJGQI-UHFFFAOYSA-N
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Description

2',4-Dinitrobiphenyl-2-carboxylic acid is a nitro-substituted biphenyl carboxylic acid derivative characterized by a biphenyl backbone with two nitro groups (-NO₂) at the 2' and 4' positions and a carboxylic acid (-COOH) group at the 2-position (ortho to the biphenyl linkage).

The compound’s nitro groups enhance electron-withdrawing effects, which influence acidity, solubility, and stability.

Properties

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

5-nitro-2-(2-nitrophenyl)benzoic acid

InChI

InChI=1S/C13H8N2O6/c16-13(17)11-7-8(14(18)19)5-6-9(11)10-3-1-2-4-12(10)15(20)21/h1-7H,(H,16,17)

InChI Key

BAXAMZOCXMJGQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4-Dinitrobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl-2-carboxylic acid. This process is carried out by treating biphenyl-2-carboxylic acid with nitric acid at a controlled temperature of around 40°C

Industrial Production Methods: Industrial production of 2’,4-Dinitrobiphenyl-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to maintain the integrity of the biphenyl structure.

Chemical Reactions Analysis

Types of Reactions: 2’,4-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: The major product is 2’,4-diaminobiphenyl-2-carboxylic acid.

    Substitution: The products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.

Scientific Research Applications

2’,4-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,4-Dinitrobiphenyl-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 2',4-Dinitrobiphenyl-2-carboxylic acid with analogous biphenyl carboxylic acid derivatives, focusing on molecular properties, substituent effects, and safety profiles.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₁₃H₈N₂O₆* 288.22* -NO₂ (2',4'), -COOH (2) Not specified High acidity, potential EWG applications
4'-Bromobiphenyl-2-carboxylic acid C₁₃H₉BrO₂ 277.12 -Br (4'), -COOH (2) 37174-65-5 Halogenated intermediate in synthesis
2',4'-Difluorobiphenyl-2-carboxylic acid C₁₃H₈F₂O₂ 234.20 -F (2',4'), -COOH (2) 920016-97-3 Fluorinated analogs for drug design
4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid C₁₄H₈N₂O₈ 332.23 -NO₂ (4,4'), -COOH (2,2') 20246-81-5 Enhanced acidity, dual functional groups
4-Biphenylcarboxylic acid C₁₃H₁₀O₂ 198.22 -COOH (4) 92-92-2 Industrial/laboratory reagent

*Calculated based on analogous compounds.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):

    • The nitro groups in this compound increase acidity (pKa ~1-2) compared to unsubstituted 4-Biphenylcarboxylic acid (pKa ~4.5) .
    • Halogen substituents (e.g., bromine in 4'-Bromobiphenyl-2-carboxylic acid) enhance lipophilicity, influencing solubility in organic solvents .
    • Fluorine atoms in 2',4'-Difluorobiphenyl-2-carboxylic acid improve metabolic stability and bioavailability in drug candidates .
  • Solubility and Stability:

    • Nitro groups reduce aqueous solubility due to increased hydrophobicity but improve thermal stability.
    • Carboxylic acid groups enhance polarity, facilitating salt formation (e.g., sodium salts for improved solubility) .

Key Research Findings and Gaps

  • Gaps: Detailed toxicity profiles, synthetic methodologies, and application-specific studies (e.g., pharmaceutical lead optimization) are absent in the provided evidence.

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